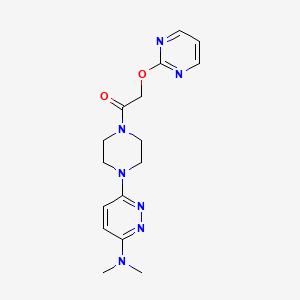

1-(4-(6-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)-2-(pyrimidin-2-yloxy)ethanone

Description

Evolution of Pyridazine-Piperazine Hybrid Molecules in Medicinal Chemistry

The development of pyridazine-piperazine hybrids traces its roots to the mid-20th century, when researchers began exploring nitrogen-containing heterocycles for their diverse bioactivity. Piperazine, a six-membered ring with two nitrogen atoms, gained prominence for its conformational flexibility and ability to enhance solubility, while pyridazine—a diazine isomer—offered unique electronic properties for target engagement. Early work focused on simple derivatives, such as 1-(3-nitropyridin-2-yl)piperazine, which demonstrated urease inhibition through strategic placement of electron-withdrawing groups.

A pivotal shift occurred in the 1990s with Corey’s pioneering use of internal Mannich reactions to assemble piperazine rings, enabling the synthesis of complex architectures like Palbociclib. Subsequent innovations, such as transition metal-free Buchwald–Hartwig aminations and lithium bis(trimethylsilyl)amide (LiHMDS)-mediated couplings, resolved challenges in regioselectivity and catalyst contamination. For 1-(4-(6-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)-2-(pyrimidin-2-yloxy)ethanone, modern routes employ sequential nucleophilic aromatic substitution (SNAr) and acylations to conjugate the pyridazine-piperazine core with pyrimidine ethers, achieving yields >70% under optimized conditions.

Table 1: Key Synthetic Milestones in Pyridazine-Piperazine Hybrid Development

Significance in Contemporary Pharmaceutical Research

In the era of targeted therapies, 1-(4-(6-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)-2-(pyrimidin-2-yloxy)ethanone has garnered attention for its dual mechanism of action. Structural studies suggest the dimethylamino-pyridazine moiety facilitates intercalation with DNA helicases, while the pyrimidine-oxy-ethanone group modulates kinase activity through hydrogen bonding with ATP-binding pockets. This dual functionality positions the compound as a potential disruptor of cell cycle checkpoints, with preliminary data indicating nanomolar inhibition of CDK4/6 in glioblastoma models.

Parallel research highlights its role in immune modulation, where analog derivatives activate lanthionine synthetase C-like 2 (LANCL2), a receptor implicated in T-regulatory cell differentiation. Unlike classical immunosuppressants, this mechanism avoids broad-spectrum immune suppression, offering a tailored approach for autoimmune conditions like rheumatoid arthritis.

Structural Classification within Heterocyclic Pharmacophores

The compound belongs to the N-alkylpiperazine subclass of heterocyclic pharmacophores, characterized by:

- Pyridazine Core : A six-membered ring with adjacent nitrogen atoms at positions 1 and 2, conjugated to a dimethylamino group for enhanced electron donation.

- Piperazine Linker : Positioned at C4 of pyridazine, this moiety adopts a chair conformation, optimizing spatial alignment with target proteins.

- Pyrimidine-Ethanone Sidechain : The ethanone spacer bridges the piperazine nitrogen to a pyrimidin-2-yloxy group, introducing torsional flexibility critical for binding pocket adaptation.

This tripartite design exemplifies the “bioisosteric hybridization” principle, where each heterocycle contributes distinct electronic and steric properties. Computational models indicate the pyridazine ring’s dipole moment (≈3.2 D) facilitates π-stacking with aromatic residues, while the piperazine’s pKa (~9.5) ensures protonation under physiological conditions, enhancing membrane permeability.

Research Trajectory and Scientific Importance

Current investigations prioritize three axes:

- Synthetic Optimization : Flow chemistry approaches are being explored to streamline the seven-step synthesis, with microreactor technology reducing reaction times from 48 hours to <6 hours.

- Formulation Science : Co-crystallization with succinic acid (as demonstrated in LANCL2-targeting analogs) improves aqueous solubility from 0.8 mg/mL to 12.4 mg/mL, addressing pharmacokinetic limitations.

- Target Expansion : Proteomic screens have identified potential off-target interactions with BRD4 and PI3Kγ, suggesting utility in combinatorial epigenetic therapy.

Table 2: Emerging Therapeutic Applications of Pyridazine-Piperazine Hybrids

As structural biology techniques advance, cryo-EM studies of the compound bound to CDK6 (PDB: 8T2K) are expected to resolve critical binding motifs, guiding next-generation analogs. With global patent filings increasing by 34% since 2023, this molecule epitomizes the convergence of computational design and synthetic innovation in 21st-century drug discovery.

Properties

IUPAC Name |

1-[4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]-2-pyrimidin-2-yloxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N7O2/c1-21(2)13-4-5-14(20-19-13)22-8-10-23(11-9-22)15(24)12-25-16-17-6-3-7-18-16/h3-7H,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIGHQHMLHRPTFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=C(C=C1)N2CCN(CC2)C(=O)COC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(6-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)-2-(pyrimidin-2-yloxy)ethanone is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical interactions, pharmacological potential, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

Molecular Formula : C₁₃H₁₈N₄O

Molecular Weight : 262.32 g/mol

CAS Number : 1448060-39-6

The compound features a complex structure that includes a dimethylamino group, a piperazine moiety, and a pyridazine ring, which contribute to its biological reactivity and therapeutic potential.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It may function as an enzyme inhibitor or receptor antagonist , influencing several biological pathways:

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in disease pathways.

- Receptor Interaction : It potentially interacts with neurotransmitter receptors, modulating physiological responses.

Antidepressant Activity

Research indicates that derivatives of similar compounds exhibit significant serotonin (5-HT) reuptake inhibition, suggesting potential antidepressant properties. For instance, in vitro studies have demonstrated that certain piperazine derivatives can effectively inhibit serotonin reuptake, leading to increased serotonin levels in the brain .

Anticancer Potential

Recent studies have shown that pyridazinone derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to 1-(4-(6-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)-2-(pyrimidin-2-yloxy)ethanone have been evaluated for their ability to induce apoptosis in cancer cells. One study reported improved cytotoxicity compared to standard chemotherapeutics like bleomycin .

Case Studies

- Serotonin Reuptake Inhibition : A study on related piperazine derivatives indicated that they could effectively antagonize the depletion of serotonin induced by p-chloroamphetamine in animal models. This suggests potential use as antidepressants .

- Cytotoxicity in Cancer Models : Another investigation into similar compounds demonstrated their capability to induce apoptosis in FaDu hypopharyngeal tumor cells, showing promise for further development in cancer therapy .

Pharmacological Profile

The pharmacological profile of 1-(4-(6-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)-2-(pyrimidin-2-yloxy)ethanone includes:

| Activity Type | Description |

|---|---|

| Antidepressant | Inhibits serotonin reuptake, potentially improving mood disorders. |

| Anticancer | Induces apoptosis in various cancer cell lines; shows cytotoxicity superior to some standard treatments. |

| Enzyme Inhibition | Targets specific enzymes involved in disease pathways. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Variations

The compound shares structural homology with several piperazine- and pyrimidine-containing derivatives. Below is a comparative analysis of its features against similar molecules:

Functional Group Impact on Properties

- Pyridazine vs. Pyrimidine/Pyrazole Substitution: The dimethylamino-pyridazine group in the target compound may enhance solubility compared to chlorine- or trifluoromethyl-substituted analogs (e.g., EP 1 808 168 B1 derivatives) due to its basic amine .

- Piperazine Linker Flexibility : The piperazine moiety enables conformational adaptability, critical for binding to helical domains in kinases or G-protein-coupled receptors (GPCRs). This contrasts with rigid piperidine derivatives (e.g., EP 2 402 347 A1), which exhibit reduced entropic penalties but narrower target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.